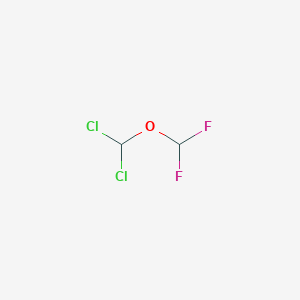![molecular formula C8H9F3 B14749349 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 445-20-5](/img/structure/B14749349.png)
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene is a chemical compound characterized by a bicyclic structure with a trifluoromethyl group attached to the fifth carbon. This compound is part of the norbornene family, known for its unique reactivity and stability. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclic compound. For instance, the reaction of cyclopentadiene with trifluoromethyl-substituted alkenes can produce this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the bicyclic structure makes it susceptible to addition reactions, such as hydrogenation and halogenation.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas and a palladium catalyst to add hydrogen across the double bond.
Halogenation: Reacting with halogens like chlorine or bromine to form dihalogenated products.
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrogenation: Produces 5-(Trifluoromethyl)bicyclo[2.2.1]heptane.
Halogenation: Yields dihalogenated derivatives.
Oxidation: Forms epoxides or diols depending on the conditions.
Reduction: Results in partially or fully reduced bicyclic compounds.
Applications De Recherche Scientifique
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive double bond and trifluoromethyl group. The compound can undergo cycloaddition reactions, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Norbornene-2-carboxaldehyde
- 5-Norbornene-2-endo-acetic acid
- 5,6-Bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene
Uniqueness
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its stability compared to other norbornene derivatives. The trifluoromethyl group also increases the compound’s potential for applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
445-20-5 |
|---|---|
Formule moléculaire |
C8H9F3 |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
5-(trifluoromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H9F3/c9-8(10,11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
Clé InChI |
PBNBTJLQHASCPE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


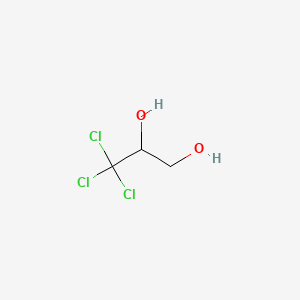

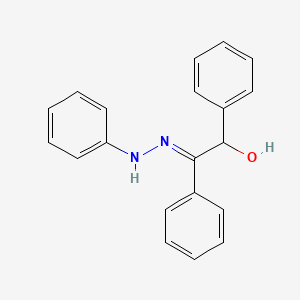

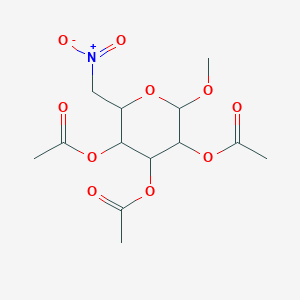
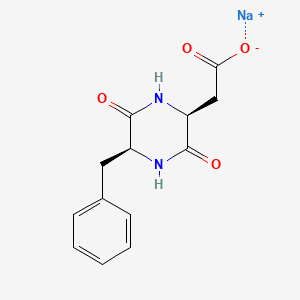
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
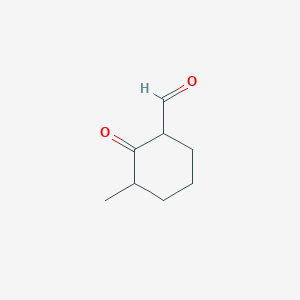
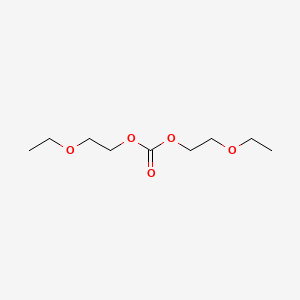

![Cyclopenta[b]pyran](/img/structure/B14749333.png)

![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
